An In-depth Technical Guide to 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and agrochemical research. The document delves into its chemical properties, a detailed synthetic protocol, spectroscopic characterization, and safety considerations.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and diverse pharmacological activities.[1] The introduction of various functional groups onto the pyrazole ring allows for the fine-tuning of its physicochemical and biological properties. 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde is a versatile intermediate, combining the reactivity of an aldehyde with the unique electronic properties of a substituted pyrazole ring, making it a valuable precursor for the synthesis of a wide array of more complex molecules.[2][3]
Molecular Structure and Properties
The chemical structure of 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde is characterized by a five-membered pyrazole ring substituted with a chlorine atom at the 4-position, an isopropyl group at the N1 position, and a formyl (carbaldehyde) group at the 3-position.
Caption: Chemical structure of 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O | - |
| Molecular Weight | 188.62 g/mol | - |
| Appearance | Expected to be a solid or oil | [4] |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |
Synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde
The most common and efficient method for the synthesis of pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an electron-rich heterocyclic ring using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] The overall synthetic strategy involves two main steps: the synthesis of the 1-isopropyl-4-chloropyrazole precursor and its subsequent formylation.
Caption: General synthetic workflow for 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde.
Detailed Experimental Protocol
Part 1: Synthesis of 1-isopropyl-1H-pyrazole
This protocol describes the N-alkylation of pyrazole with an isopropyl halide.
-
Materials: Pyrazole, Isopropyl bromide (or iodide), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add isopropyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-isopropyl-1H-pyrazole.
-
Part 2: Chlorination of 1-isopropyl-1H-pyrazole
-
Materials: 1-isopropyl-1H-pyrazole, N-Chlorosuccinimide (NCS), Acetonitrile (CH₃CN).
-
Procedure:
-
Dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give 1-isopropyl-4-chloropyrazole, which can be used in the next step without further purification if sufficiently pure.
-
Part 3: Vilsmeier-Haack Formylation
This protocol details the formylation of 1-isopropyl-4-chloropyrazole.[2][8]
-
Materials: 1-isopropyl-4-chloropyrazole, Anhydrous N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. A viscous, often yellowish, Vilsmeier reagent will form. Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 1-isopropyl-4-chloropyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 3-5 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the product with ethyl acetate or dichloromethane (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde.[9]
-
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Absorption Bands |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.8-10.2 (s, 1H, -CHO), 8.0-8.2 (s, 1H, pyrazole-H5), 4.5-4.8 (sept, 1H, -CH(CH₃)₂), 1.4-1.6 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185-190 (-CHO), 145-150 (C3-pyrazole), 135-140 (C5-pyrazole), 115-120 (C4-pyrazole), 50-55 (-CH(CH₃)₂), 21-23 (-CH(CH₃)₂) |
| IR (KBr, cm⁻¹) | ~2980 (C-H, isopropyl), ~2870 & ~2770 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1550 (C=N, pyrazole), ~1050 (C-Cl) |
| Mass Spectrometry (EI) | m/z (%): 188 [M⁺], 190 [M+2]⁺ (due to ³⁷Cl isotope), 173 [M-CH₃]⁺, 160 [M-CO]⁺, 145 [M-CH(CH₃)₂]⁺ |
Chemical Reactivity
The reactivity of 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde is primarily dictated by the aldehyde functional group.
Caption: Key reactions of the aldehyde group in 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to a variety of substituted alkenes.
-
Reductive Amination: The aldehyde can undergo condensation with primary or secondary amines to form an imine, which can then be reduced in situ to the corresponding amine.
Safety and Handling
The following safety information is based on data for structurally related compounds.[10][12][13][14] A full risk assessment should be conducted before handling this chemical.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde is a valuable and versatile synthetic intermediate. Its preparation via a multi-step synthesis culminating in a Vilsmeier-Haack formylation is a well-established route. The reactivity of its aldehyde group opens up a plethora of possibilities for the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge for the synthesis, characterization, and safe handling of this important chemical building block.
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